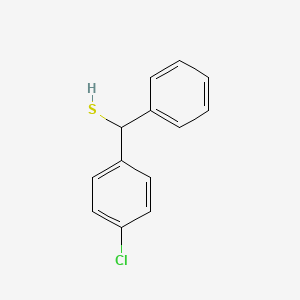

(4-Chlorophenyl)(phenyl)methanethiol

Description

(4-Chlorophenyl)(phenyl)methanethiol is a thiol derivative featuring a central carbon atom bonded to a 4-chlorophenyl group, a phenyl group, and a sulfhydryl (-SH) group. The chlorine substituent at the para position of the aromatic ring introduces electron-withdrawing effects, which may enhance the acidity of the thiol group compared to non-chlorinated analogs. This compound is likely utilized in organic synthesis and materials science due to the reactivity of the thiol group, which participates in nucleophilic substitutions, disulfide bond formation, and metal coordination.

Properties

IUPAC Name |

(4-chlorophenyl)-phenylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNLWZAGWZJNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Chlorophenyl)(phenyl)methanethiol can be synthesized through various methods. One common approach involves the reaction of (4-chlorophenyl)magnesium bromide with benzyl chloride in the presence of a thiolating agent such as thiourea. The reaction typically occurs under reflux conditions and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(phenyl)methanethiol undergoes various chemical reactions, including:

- Thiols can be readily oxidized to disulfides by oxidizing agents like hydrogen peroxide (H2O2). For example:

Oxidation: (4−Chlorophenyl)(phenyl)methanethiol+H2O2→(4−Chlorophenyl)(phenyl)disulfide+H2O

Biological Activity

(4-Chlorophenyl)(phenyl)methanethiol, an organosulfur compound, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClS. The compound features a chlorophenyl group and a phenyl group linked through a methanethiol (-SH) moiety. The presence of the chlorine atom in the para position significantly influences the compound's reactivity and biological interactions due to its electronegative character.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with various biomolecules, including proteins. This reactivity allows it to modulate enzyme activities and interfere with cellular signaling pathways. The following mechanisms have been proposed based on existing literature:

- Covalent Binding : The thiol group reacts with electrophilic centers in proteins, potentially altering their function.

- Redox Activity : It may participate in redox reactions, influencing oxidative stress responses in cells.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 20 |

| Candida albicans | 18 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Anti-inflammatory properties have also been reported for related compounds. Studies indicate that this compound may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models. For instance, it has been observed to decrease the levels of tumor necrosis factor-alpha (TNF-α) in stimulated macrophages.

Case Studies

- Antiviral Activity : A study synthesized derivatives of 4-chlorobenzoic acid that showed antiviral activity against the tobacco mosaic virus. While this study did not directly involve this compound, it provides insight into the antiviral potential of chlorinated phenolic compounds .

- Structural Analog Studies : Research on similar thiol compounds has highlighted their role as enzyme inhibitors in various biological pathways. For instance, compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase enzymes, which are critical in inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: (3-Chlorophenyl)methanethiol

para). Key comparisons include:

- Electronic Effects : The para-chloro group in the target compound exerts stronger electron-withdrawing effects, increasing thiol acidity compared to the meta isomer. This enhances its reactivity in deprotonation or nucleophilic reactions.

- Applications : Both isomers are used in research and synthesis, but the para-substituted derivative may offer superior stability in reactions requiring electron-deficient aromatic systems .

Functional Group Variation: 2-((4-Chlorophenyl)thio)-3-phenylpent-4-enenitrile

This compound () contains a thioether (-S-) linkage, a nitrile (-CN), and a double bond, contrasting with the thiol (-SH) group in the target compound:

- Reactivity : The thioether is less nucleophilic than a free thiol, while the nitrile group enables electrophilic reactions (e.g., hydrolysis to carboxylic acids).

- Synthesis : Prepared via FeTPPCl-catalyzed reactions with allyl sulfides and sodium nitrite, this method differs from typical thiol syntheses (e.g., thiol-ene click chemistry or SN2 substitutions) .

Non-Chlorinated Analog: (Phenyl)methanethiol

Removing the chlorine substituent results in:

- Reduced Acidity : The absence of an electron-withdrawing group decreases thiol acidity, impacting its utility in reactions requiring a strong nucleophile (e.g., thiolate ions).

- Physical Properties : Lower molecular weight may reduce boiling point and lipophilicity compared to chlorinated analogs.

Data Table: Key Properties of Comparable Compounds

Research Findings and Environmental Considerations

- Microbial Degradation: Methanethiols, including chlorinated variants, are metabolized by methanotrophs via the MtoX enzyme, which oxidizes them to H2S (). The bulkier structure of this compound may reduce volatility and slow microbial degradation compared to simpler thiols like CH3SH .

- highlights commercial availability of similar compounds in research quantities, implying standardized safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.